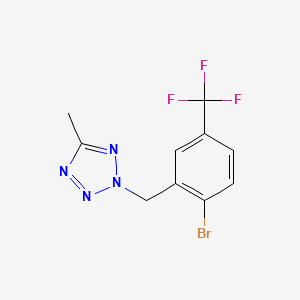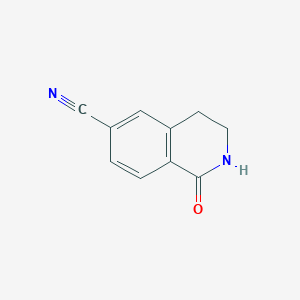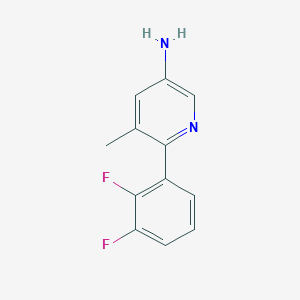
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a 2,3-difluorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and 3-acetylpyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluoroaniline and 3-acetylpyridine under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide to form the pyridine ring.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
化学反応の分析
Types of Reactions
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
科学的研究の応用
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-(2,3-Difluorophenyl)-5-methylpyridin-2-amine
- 6-(2,3-Difluorophenyl)-5-methylpyridin-4-amine
- 6-(2,3-Difluorophenyl)-5-ethylpyridin-3-amine
Uniqueness
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
特性
分子式 |
C12H10F2N2 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
6-(2,3-difluorophenyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3 |
InChIキー |
UHKCQZNSPVDSKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C2=C(C(=CC=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

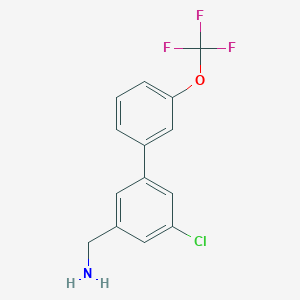


![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
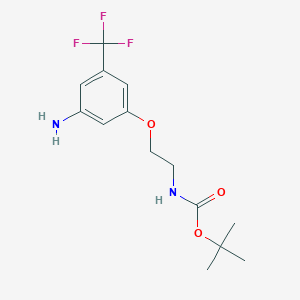
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
